Methylprednisolone-d5

Description

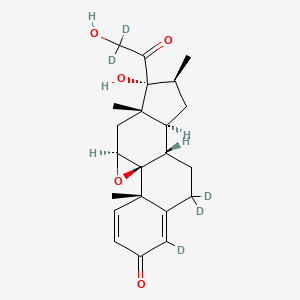

Structure

3D Structure

Properties

Molecular Formula |

C22H28O5 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(1S,2S,10S,11S,13S,14R,15S,17S)-6,8,8-trideuterio-14-(2,2-dideuterio-2-hydroxyacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1/i4D2,9D,11D2 |

InChI Key |

GBDXNHBVYAMODG-PAYQBLLOSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@@]34[C@@H](O3)C[C@]5([C@H]([C@@H]4CC2([2H])[2H])C[C@@H]([C@@]5(C(=O)C([2H])([2H])O)O)C)C)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |

Origin of Product |

United States |

Synthesis and Chemical Development of Methylprednisolone D5 for Research Applications

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of Methylprednisolone-d5 involves the introduction of five deuterium atoms into the methylprednisolone (B1676475) molecule. The precise placement of these deuterium atoms is critical for the stability of the label and to avoid isotopic effects that could alter the compound's physicochemical properties. While specific proprietary methods for the synthesis of commercially available this compound are not publicly disclosed, general strategies for deuterium incorporation in steroids can be applied.

A common approach involves the use of deuterated reagents at specific steps in the synthesis of the parent molecule, methylprednisolone. The synthesis of methylprednisolone itself is a multi-step process that often starts from a more readily available steroid precursor, such as hydrocortisone (B1673445) or prednisolone (B192156). Key reactions in the synthesis of methylprednisolone include oxidation, bromination, dehydrobromination, and methylation.

For the introduction of deuterium, one plausible pathway involves the use of deuterated methylating agents to introduce a deuterated methyl group at the C6 position. Additionally, other positions on the steroid backbone can be deuterated through methods such as acid- or base-catalyzed hydrogen-deuterium exchange reactions in the presence of a deuterium source like deuterium oxide (D₂O).

Regioselective Deuteration Strategies

Achieving regioselectivity—the specific placement of deuterium atoms at desired positions—is a key challenge in the synthesis of deuterated steroids. For this compound, this requires precise control over the reaction conditions to ensure that deuterium is incorporated at the intended locations without scrambling to other positions.

One strategy for regioselective deuteration involves the use of protecting groups to block certain reactive sites on the steroid molecule while exposing others to deuterating agents. For example, enolization of a ketone under deuterated acidic or basic conditions can lead to the incorporation of deuterium at the α-positions. The specific positions of deuteration in commercially available this compound are typically on the C6-methyl group and at other stable positions on the steroid ring structure.

Another approach is the use of specific catalysts that can direct the deuteration to particular C-H bonds. While the literature on the specific regioselective deuteration of methylprednisolone is limited, studies on other steroids, such as estrone, have demonstrated the use of deuterated trifluoroacetic acid catalyzed by t-butyl alcohol for regioselective labeling. nih.gov Such methods could potentially be adapted for the synthesis of this compound. An ultrasound-assisted microcontinuous process has also been shown to be an efficient method for the selective deuteration of various steroid hormones. nih.gov

Chemical Modification for Advanced Research Conjugates (e.g., Nanoparticle Integration)

This compound can be chemically modified to facilitate its conjugation to carrier molecules for advanced research applications, such as targeted drug delivery using nanoparticles. These modifications typically involve the introduction of a linker molecule to the this compound structure.

A common site for modification is the C21 hydroxyl group. This can be esterified with a dicarboxylic acid, such as succinic acid, to introduce a terminal carboxylic acid group. chapman.edu This carboxyl group can then be activated and coupled to amine or hydroxyl groups on the surface of nanoparticles or other carrier molecules. For instance, a glycinate (B8599266) derivative of methylprednisolone has been conjugated to a cyclodextrin (B1172386) polymer to form self-assembling nanoparticles. researchgate.net

The integration of this compound into nanocarriers allows for its use as a tracer in studies investigating the biodistribution, cellular uptake, and pharmacokinetics of these delivery systems. The deuterium label enables its distinction from the endogenous or non-labeled drug. Various types of nanoparticles have been developed for methylprednisolone delivery, including those based on hydroxyapatite (B223615) and biodegradable polymers. nih.gov

Chemical Characterization and Purity Assessment for Analytical Standards

The utility of this compound as an analytical standard is critically dependent on its thorough chemical characterization and high purity. These are essential to ensure the accuracy and reliability of quantitative analytical methods.

Structural Confirmation of Deuteration through Spectroscopic Techniques (e.g., Mass Spectrometry, NMR)

Mass Spectrometry (MS) is a primary tool for confirming the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak that is shifted by five mass units compared to the unlabeled methylprednisolone. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition, including the number of deuterium atoms. Fragmentation analysis in tandem mass spectrometry (MS/MS) can help to localize the deuterium atoms within the molecule by analyzing the mass shifts of the fragment ions. nih.govshimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for structural elucidation. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. ¹³C NMR spectroscopy can also be informative, as the carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a CD group) and a shift in their resonance frequency due to the isotopic effect. Advanced 2D NMR techniques can further help to confirm the precise locations of the deuterium atoms. researchgate.net

Below is a table summarizing the expected spectroscopic data for this compound.

| Technique | Expected Observation for this compound |

| Mass Spectrometry (MS) | Molecular ion peak shifted by +5 m/z units compared to unlabeled methylprednisolone. |

| Fragmentation pattern showing mass shifts in specific fragments, indicating the location of deuterium atoms. | |

| ¹H NMR Spectroscopy | Disappearance or significant reduction in the intensity of signals corresponding to the deuterated positions. |

| ¹³C NMR Spectroscopy | Characteristic splitting of signals for carbons attached to deuterium (e.g., triplet for a C-D bond). |

| Upfield shift of carbon resonances adjacent to the sites of deuteration (isotopic shift). |

Purity Requirements and Quality Control for Tracer and Internal Standard Applications

For its application as a tracer or an internal standard in quantitative analysis, this compound must meet stringent purity requirements. The presence of impurities can significantly affect the accuracy of the analytical results.

Chemical Purity: The chemical purity refers to the percentage of the desired compound in the material. It is typically assessed by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer. The acceptable level of chemical purity for an internal standard is generally very high, often exceeding 98%.

Isotopic Purity: Isotopic purity is a measure of the percentage of the labeled compound that contains the specified number of deuterium atoms. For this compound, this means the percentage of molecules that are indeed C₂₂H₂₅D₅O₅. The presence of molecules with fewer than five deuterium atoms (e.g., d0, d1, d2, d3, d4) can interfere with the quantification of the unlabeled analyte. Isotopic purity is typically determined by mass spectrometry. For reliable quantification, the isotopic purity should be as high as possible, with minimal contribution from the unlabeled (d0) species. researchgate.net

The following table outlines the key quality control parameters for this compound intended for use as an internal standard.

| Parameter | Requirement | Analytical Technique(s) |

| Chemical Purity | Typically >98% | HPLC-UV, LC-MS, GC-MS |

| Isotopic Purity | High percentage of the d5 species | Mass Spectrometry (MS) |

| Identity Confirmation | Confirmed structure and location of deuterium | MS, NMR (¹H, ¹³C) |

| Residual Solvents | Within acceptable limits | GC-Headspace |

| Water Content | Specified and controlled | Karl Fischer Titration |

Careful selection and rigorous quality control of deuterated internal standards are crucial to minimize potential analytical issues such as isotopic exchange or differential matrix effects, which could compromise the accuracy of bioanalytical methods. nih.govsigmaaldrich.com

Advanced Analytical Methodologies and Bioanalytical Applications of Methylprednisolone D5

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological fluids. This technique offers unparalleled sensitivity and selectivity, which is crucial for pharmacokinetic and metabolic studies. In this context, the use of a stable isotope-labeled internal standard, such as Methylprednisolone-d5, is critical. It co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable and accurate quantification across a range of concentrations.

Application in Complex Biological Matrices for Research (e.g., Cell Lysates, Organ Homogenates, Non-Human Animal Biofluids)

The validated LC-MS/MS methods utilizing this compound as an internal standard are well-suited for quantifying the parent drug in a variety of complex biological matrices for preclinical research. The ability of the deuterated standard to compensate for matrix effects is particularly important in these samples, which contain high levels of endogenous lipids, proteins, and other potentially interfering substances.

Successful applications include:

Non-Human Animal Biofluids: The quantification of Methylprednisolone (B1676475) has been extensively demonstrated in rat plasma to support pharmacokinetic studies. These studies are essential for understanding the absorption, distribution, metabolism, and excretion of the drug in a living system.

Organ Homogenates: Methods have been developed and applied to determine Methylprednisolone concentrations in rat liver homogenates. This allows researchers to investigate tissue-specific distribution and metabolism, which is critical for studies involving liver-targeted drug delivery systems. In vitro studies have also assessed the binding of Methylprednisolone in lung and muscle homogenates.

Cell Lysates: While specific published examples for this compound in cell lysates are less common, the methodology is directly transferable. Quantifying intracellular drug concentrations in cell lysates is a key aspect of in vitro pharmacology and drug mechanism studies, and the use of a deuterated internal standard would be essential for achieving accurate results in this complex matrix.

Quantitative Mass Spectrometry Imaging (MSI) in Preclinical Models

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of drugs, metabolites, and endogenous molecules directly within tissue sections, providing crucial information on tissue-specific drug localization. This technology has been successfully applied to map the distribution of corticosteroids in preclinical models, such as in murine brain and kidney tissues.

A significant challenge in MSI of neutral steroids like Methylprednisolone is their poor ionization efficiency. To overcome this, on-tissue chemical derivatization with reagents such as Girard T is often employed to introduce a permanent positive charge, thereby enhancing the signal intensity.

For quantitative MSI (qMSI), an internal standard is required to correct for variations in matrix effects and ionization efficiency across the tissue section. This compound is an ideal candidate for this purpose. In a typical qMSI workflow, a solution of the deuterated standard is sprayed uniformly over the tissue section prior to the application of the MALDI matrix. By comparing the signal intensity of the analyte (Methylprednisolone) to that of the internal standard (this compound) at each pixel, a quantitative map of the drug's distribution can be generated. This approach enables researchers to determine the precise concentration of Methylprednisolone in specific histological regions, offering unparalleled insights into its pharmacokinetic and pharmacodynamic properties at the tissue level.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for steroid analysis, offering high sensitivity and specificity. The use of deuterated standards like this compound is fundamental in these applications for precise quantification.

Derivatization Strategies for GC-MS Analysis of Steroids

For steroids to be amenable to GC-MS analysis, they must be chemically modified to increase their volatility and thermal stability. nih.gov This process, known as derivatization, is a critical step in sample preparation. researchgate.net

Common strategies involve silylation, which introduces trimethylsilyl (B98337) (TMS) groups to the steroid molecule. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA with TMCS) are frequently employed. acs.orgmdpi.com The formation of methoxime-trimethylsilyl derivatives is also a common approach. nih.gov These modifications prevent the degradation of the analyte at the high temperatures required for gas chromatography. researchgate.net

To enhance the efficiency of this process, microwave-accelerated derivatization (MAD) has been explored. acs.orgresearchgate.net This technique significantly reduces the reaction time, often from over 30 minutes with traditional thermal heating to as little as one minute, without compromising the derivatization yield. acs.org

Table 1: Comparison of Derivatization Techniques for Steroid GC-MS Analysis

| Parameter | Traditional Thermal Derivatization | Microwave-Accelerated Derivatization (MAD) |

| Typical Reagents | MSTFA, BSTFA+TMCS, MOX | MSTFA, BSTFA+TMCS, MOX |

| Reaction Time | >30 minutes | ~1 minute |

| Efficiency | Comparable to MAD | Comparable to thermal heating |

| Key Advantage | Widely established | Significant reduction in analysis time |

Metabolite Profiling and Structural Elucidation using GC-MS with Deuterated Standards

GC-MS is a powerful tool for identifying and quantifying metabolites of drugs like methylprednisolone in biological matrices such as urine. nih.govnih.gov In these studies, this compound plays a crucial role as an internal standard. By adding a known quantity of the deuterated standard to a sample, variations in sample preparation and instrument response can be corrected, allowing for highly accurate quantification of the non-deuterated drug and its metabolites. researchgate.net

The process typically involves enzymatic hydrolysis to release conjugated metabolites, followed by extraction and derivatization before GC-MS analysis. nih.govnih.gov The structural elucidation of metabolites is achieved by analyzing the fragmentation patterns in the mass spectra. nih.govresearchgate.net The mass spectra of the metabolites are compared with those of the parent drug and reference standards to identify structural modifications. researchgate.net For instance, studies have identified metabolites of methylprednisolone such as 11-keto and 20-hydroxy derivatives, as well as their 6,7-dehydro analogues. nih.gov The use of high-resolution mass spectrometry can provide even greater detail for structural characterization. mdpi.com

Other Chromatographic and Spectroscopic Techniques for Research Analysis

Beyond GC-MS, a range of other analytical methods are employed in research involving corticosteroids, where deuterated standards like this compound are essential for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method Development for Deuterated Compounds

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of corticosteroids in various samples. nih.gov The development of robust HPLC methods often relies on isotopically labeled internal standards for achieving accurate and precise quantification. tandfonline.com

A common approach involves reversed-phase chromatography, utilizing stationary phases like octadecyl silica (B1680970) (C18) columns. nih.govnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, which can be run in either an isocratic or gradient mode to achieve optimal separation. nih.govnih.govsielc.com Detection is frequently performed using a UV detector at the wavelength of maximum absorbance for the steroid, which for methylprednisolone is around 245 nm. sielc.com The correlation between HPLC methods and reference methods like isotope dilution-mass spectrometry has been shown to be excellent, confirming the accuracy of HPLC for routine determinations. tandfonline.com

Table 2: Typical Parameters for HPLC Analysis of Methylprednisolone

| Parameter | Description |

| Stationary Phase | Primesep B, C18 |

| Mobile Phase | Acetonitrile/Water with an acid buffer (e.g., H₂SO₄ or H₃PO₄) |

| Detection | UV at 245 nm |

| Internal Standard | Deuterated analogs (e.g., this compound) |

High-Performance Thin-Layer Chromatography (HPTLC) in Research Contexts

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and quantification capabilities. ijprajournal.comjpbs.innih.gov It is a valuable technique for the analysis of steroids in various contexts, including pharmaceutical quality control. ijpsjournal.comnih.gov

For the analysis of methylprednisolone, the stationary phase is typically an aluminum plate precoated with silica gel G60 F254. ijpsjournal.com A mixture of solvents like ethyl acetate, cyclohexane, and glacial acetic acid serves as the mobile phase to separate the components. ijpsjournal.com Quantification is achieved through densitometric analysis, scanning the plate at a specific wavelength (e.g., 243 nm for methylprednisolone). ijpsjournal.com The method's linearity has been established in ranges such as 200-1200 ng/band. ijpsjournal.com HPTLC is noted for its ability to analyze numerous samples simultaneously, making it a cost-effective and efficient analytical tool. nih.govnih.gov

Table 3: HPTLC Method Parameters for Methylprednisolone Analysis. ijpsjournal.com

| Parameter | Specification |

| Stationary Phase | Aluminum HPTLC plate with silica gel G60 F254 |

| Mobile Phase | Ethyl acetate: Cyclohexane: Glacial acetic acid (7.9: 1.9: 0.2 v/v/v) |

| Retardation Factor (Rf) | ~0.50 |

| Detection Wavelength | 243 nm (absorbance mode) |

| Linearity Range | 200-1200 ng/band |

| Limit of Detection (LOD) | 1.794 ng/band |

| Limit of Quantification (LOQ) | 5.436 ng/band |

UV-VIS Spectrophotometric Methods for In Vitro Assay Development and Compound Estimation

UV-VIS spectrophotometry provides a simple, rapid, and cost-effective method for the quantitative estimation of corticosteroids like methylprednisolone in settings such as dissolution studies. researchgate.netijsrst.com These methods are based on the principle that the drug absorbs UV light at a specific wavelength.

For methylprednisolone, the maximum absorbance (λmax) is consistently observed at approximately 245 nm in solvents like 0.1% Tween 20 solution or methanol. researchgate.netnihs.go.jp The method demonstrates linearity over a concentration range, for example, from 5-40 μg/ml, with a high correlation coefficient (R² = 0.998). researchgate.netijsrst.com The accuracy of these methods is confirmed through recovery studies, with results typically falling between 98% and 101%. researchgate.netijsrst.com This technique is particularly useful for routine quality control and in vitro assay development where high sample throughput is required. thaidj.orgsemanticscholar.org

Research on Metabolic Fate and Disposition Using Methylprednisolone D5 As a Tracer

Elucidation of Methylprednisolone (B1676475) Metabolic Pathways in In Vitro Systems

In vitro systems, such as liver microsomes and hepatocytes, are fundamental in the early assessment of a drug's metabolic stability and the identification of its metabolic pathways. The use of Methylprednisolone-d5 in such systems would allow for unambiguous identification and quantification of its metabolites by mass spectrometry.

Identification of Phase I and Phase II Metabolites Using Deuterated Tracers

The biotransformation of methylprednisolone involves both Phase I (functionalization) and Phase II (conjugation) reactions. The primary metabolic pathway for methylprednisolone is its conversion to inactive metabolites in the liver. The major metabolites identified are 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone nih.gov. The metabolism of methylprednisolone is thought to be mostly hepatic nih.gov.

Utilizing this compound as a tracer would facilitate the precise tracking of these transformations. In mass spectrometric analysis, the deuterated metabolites would exhibit a characteristic mass shift compared to any endogenous or non-labeled compounds, thus confirming their origin from the administered drug. This is particularly crucial in distinguishing drug metabolites from the complex matrix of in vitro biological systems.

Enzymatic Biotransformation Studies (e.g., Cytochrome P450, 11β-Hydroxysteroid Dehydrogenases, 20-Ketosteroid Reductases)

The metabolism of methylprednisolone is mediated by several key enzyme systems. It is a substrate for the cytochrome P450 enzyme CYP3A4, which is the dominant enzyme of the most abundant CYP subfamily in the liver of adult humans nih.gov. CYP3A4 is responsible for the 6β-hydroxylation of steroids, an essential Phase I metabolic step nih.gov.

Furthermore, the interconversion between methylprednisolone and its metabolite, methylprednisone, is a critical aspect of its metabolism. This reversible reaction is catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSDs) nih.govnih.gov. In vivo, the reductase activity is predominant, leading to an increased concentration of the active glucocorticoid nih.gov.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Preclinical Animal Models

Preclinical animal models, particularly rodents, are essential for understanding the in vivo behavior of a new chemical entity. The administration of this compound in such models would allow for detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, providing the necessary data for constructing robust pharmacokinetic models.

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

Studies in rats have shown that methylprednisolone exhibits bi-exponential kinetics following intravenous administration medchemexpress.comresearchgate.net. After intramuscular administration, the drug is absorbed slowly, exhibiting flip-flop kinetics with approximately 50% bioavailability medchemexpress.comresearchgate.net.

Methylprednisolone is widely distributed into tissues nih.gov. In rats, the highest tissue-to-plasma partition coefficients (Kp) are observed in the liver, with extensive partitioning also seen in other tissues nih.gov. The plasma protein binding of methylprednisolone in humans is approximately 77% and it does not significantly bind to corticosteroid-binding globulin nih.govnih.gov.

The elimination of methylprednisolone occurs primarily through hepatic metabolism, with the resulting inactive metabolites being excreted renally nih.gov. The use of this compound would be invaluable in quantifying the extent of absorption, the rate and extent of distribution to various tissues, and the routes and rates of elimination of the parent drug and its metabolites.

| Parameter | Value | Route of Administration |

|---|---|---|

| Terminal Slope (h⁻¹) | 2.1 | Intravenous |

| Absorption Rate Constant 1 (h⁻¹) | 1.26 | Intramuscular |

| Absorption Rate Constant 2 (h⁻¹) | 0.219 | Intramuscular |

| Bioavailability (%) | ~50 | Intramuscular |

Development of Physiologically Based Pharmacokinetic (PBPK) Models Using Deuterated Data

Physiologically based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the ADME processes of a drug in the body based on physiological, anatomical, and biochemical parameters mdpi.com. Data generated from studies using this compound would be instrumental in developing and validating PBPK models for methylprednisolone.

A comprehensive PBPK model for methylprednisolone and its metabolite methylprednisone has been developed in rats, describing their plasma and tissue profiles nih.gov. This model incorporates tissue-specific saturable binding and reversible metabolism nih.gov. Such models are crucial for predicting drug concentrations in various tissues and for extrapolating pharmacokinetic data across different species, including humans nih.gov.

The tissue distribution of methylprednisolone is a key determinant of its pharmacological and toxicological effects. In rats, methylprednisolone tissue partitioning is nonlinear, with the highest binding capacity observed in the liver, followed by the kidney, heart, and other tissues nih.gov. The lung also shows high penetration of the drug nih.gov. The use of this compound would allow for precise measurement of its concentration in various tissues at different time points, providing essential data for calculating tissue partition coefficients and understanding the extent of tissue binding.

| Tissue | Binding Capacity (Bmax) (ng/mL) | Tissue/Plasma Partition Coefficient (Kp) of Methylprednisone |

|---|---|---|

| Liver | 322.9 | Nonlinear |

| Kidney | - | Nonlinear |

| Heart | - | - |

| Intestine | - | - |

| Skin | - | - |

| Spleen | - | - |

| Bone | - | - |

| Brain | - | - |

| Muscle | - | - |

| Adipose | 2.74 | - |

| Lung | - | High Penetration |

Nonlinear Disposition and Clearance Mechanisms in Preclinical Modelskingcounty.gov

The disposition and clearance of methylprednisolone, the non-deuterated parent compound of this compound, have been shown to exhibit nonlinear characteristics in preclinical models, primarily in rats. This nonlinearity implies that pharmacokinetic parameters such as clearance and volume of distribution change with the administered dose.

In studies conducted on rats, the systemic availability of methylprednisolone was found to be approximately 35% after oral administration and between 49-57% after intravenous administration nih.gov. The apparent systemic clearance of methylprednisolone at a low dose was observed to be about 21 mL/min, a rate approximately twice the liver blood flow, suggesting significant extrahepatic metabolism nih.gov.

A key finding in these preclinical studies is the dose-dependent nature of methylprednisolone's pharmacokinetic parameters. As the dose increases, dose-dependent changes are observed in the steady-state volume of distribution (Vdss), the central volume of distribution (Vdc), and the apparent systemic clearance (CL) nih.gov. Specifically, the mean residence time (MRT) of the drug in the body was found to increase threefold with a higher dose, indicating that the elimination processes become less efficient at higher concentrations nih.gov. This is a hallmark of saturable, or nonlinear, elimination.

The reversible metabolism between methylprednisolone and its metabolite, methylprednisone, further complicates its disposition. The ratio of the area under the curve (AUC) of methylprednisolone to methylprednisone decreases with increasing doses. This is attributed to the saturation of the formation clearance of methylprednisone, although this is considered a minor metabolic pathway nih.gov. The complex disposition of methylprednisolone in rats is a result of extensive first-pass effects, nonlinear elimination, nonlinear distribution, and this reversible metabolism nih.gov.

While no specific studies on the nonlinear disposition and clearance mechanisms of this compound in preclinical models were identified in the literature, the behavior of the parent compound provides a strong indication of the expected pharmacokinetics. The introduction of deuterium (B1214612) atoms is not expected to fundamentally alter the pathways of metabolism and elimination, but it may influence the rates of these processes, as will be discussed in the following sections.

Interactive Data Table: Dose-Dependent Pharmacokinetic Parameters of Methylprednisolone in Rats

| Dose (mg/kg) | Apparent Systemic Clearance (CL) (mL/min) | Mean Residence Time (MRT) (min) |

| 10 | 21 | 100 |

| 50 | Decreased | 300 |

Note: The table presents a simplified representation of the dose-dependent effects on clearance and mean residence time based on the qualitative descriptions in the cited literature. Exact values for the high dose were not provided in the source.

Investigation of Isotope Effects on Metabolic Rates and Biochemical Interactionsnih.gov

The substitution of hydrogen atoms with deuterium in a molecule like this compound can lead to isotope effects, which are changes in the rate of chemical reactions. These effects are a valuable tool in metabolic research to understand reaction mechanisms and quantify metabolic fluxes.

Kinetic Isotope Effects in Enzyme-Mediated Reactions

The breaking of a carbon-hydrogen bond is often a rate-limiting step in the metabolism of many drugs. Due to the greater mass of deuterium compared to hydrogen, the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate. This phenomenon is known as the kinetic isotope effect (KIE).

In the context of this compound, the deuterium atoms are placed at positions that are susceptible to metabolic oxidation by cytochrome P450 enzymes. The metabolism of methylprednisolone involves hydroxylation at various positions. If the cleavage of a C-H bond at one of these positions is a rate-determining step in the metabolic pathway, then the corresponding C-D bond in this compound will be broken more slowly. This would result in a decreased rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.

While specific studies on the kinetic isotope effects in the enzyme-mediated reactions of this compound are not available in the reviewed literature, the principle is well-established for other steroids. For instance, the enzymatic Δ1-dehydrogenation of 3-ketosteroids has been shown to exhibit a kinetic isotope effect, providing insights into the reaction mechanism acs.org. The magnitude of the KIE can provide valuable information about the transition state of the enzymatic reaction.

The practical implication of a significant KIE in the metabolism of this compound would be a potentially longer half-life and increased exposure of the drug in the body compared to methylprednisolone. This is a strategy that has been explored in drug development to improve the pharmacokinetic profiles of certain medications.

Deuterium Labeling in Tracing Metabolic Fluxes

Deuterium-labeled compounds like this compound are powerful tools for tracing metabolic pathways and quantifying the flux of metabolites through these pathways. The use of stable isotopes, such as deuterium, offers a safe alternative to radioactive isotopes for in vivo metabolic studies in humans karger.com.

When this compound is introduced into a biological system, it follows the same metabolic routes as the endogenous or co-administered non-deuterated compound. By using mass spectrometry-based techniques, researchers can distinguish between the deuterated and non-deuterated forms of the parent drug and its metabolites. This allows for the precise tracking of the labeled molecule's transformation over time.

This approach has been successfully used to study the metabolism of various steroids. For example, deuterium-labeled estrogens have been used to estimate production rates in women, and deuterated cholesterol and other steroids have been synthesized to investigate their metabolic fate in different biological systems karger.comnih.gov. These studies demonstrate the utility of deuterium labeling in elucidating complex metabolic networks.

In the case of this compound, its use as a tracer could provide detailed information on:

The rates of interconversion between methylprednisolone and its metabolites, such as methylprednisone.

The influence of genetic polymorphisms or drug-drug interactions on methylprednisolone metabolism.

By administering a known amount of this compound and measuring the appearance and disappearance of its deuterated metabolites in plasma, urine, or other biological matrices, a quantitative picture of its metabolic fate can be constructed. This information is crucial for a comprehensive understanding of the drug's pharmacology and for the development of physiologically based pharmacokinetic (PBPK) models.

Mechanistic and Molecular Research Applications of Methylprednisolone D5

Exploration of Cellular Uptake and Intracellular Distribution in Research Models

The study of how a drug enters a cell and where it localizes is fundamental to understanding its mechanism of action. Methylprednisolone (B1676475), being lipophilic, can passively diffuse across the cell membrane to interact with intracellular components. nih.govderangedphysiology.com Research has also pointed to a saturable, carrier-mediated transport system for methylprednisolone, for instance, across the blood-brain barrier, which may involve the glucocorticoid receptor. nih.gov

In research models designed to quantify these processes, Methylprednisolone-d5 serves a critical function. When researchers introduce methylprednisolone to cell cultures or preclinical models, the deuterated analogue is often used as an internal standard for analysis by mass spectrometry (MS). By adding a known quantity of this compound to a biological sample, scientists can accurately measure the concentration of the non-deuterated drug that has been taken up by the cells or distributed into specific tissues. This isotopic dilution method corrects for any loss of analyte during sample preparation and analysis, ensuring high precision and accuracy.

This technique allows for detailed pharmacokinetic studies at the cellular level, enabling researchers to:

Determine the rate and extent of cellular uptake.

Quantify the concentration of the drug within different subcellular compartments (e.g., cytoplasm vs. nucleus).

Differentiate the administered drug from any endogenous corticosteroids that may be present in the biological system.

For example, a study examining the transport of methylprednisolone into brain parenchyma could use this compound to precisely quantify the amount of drug that has crossed the blood-brain barrier and entered neural cells. nih.gov

Molecular Interactions with Glucocorticoid Receptors and Other Cellular Targets (In Vitro Studies)

The primary mechanism of action for glucocorticoids like methylprednisolone involves binding to the glucocorticoid receptor (GR), which is located in the cytoplasm. derangedphysiology.comnih.gov This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus and the subsequent modulation of gene expression. nih.govnih.gov This is known as the genomic pathway. nih.govmdpi.com Glucocorticoids also elicit rapid, non-genomic effects that are independent of gene transcription and are often mediated by membrane-bound glucocorticoid receptors or physicochemical interactions with cellular membranes. mdpi.combohrium.com

Ligand-receptor binding assays are used to characterize the interaction between a drug and its receptor, defining parameters like binding affinity (Kd) and the rates of association and dissociation. wikipedia.orgresearchgate.net The use of deuterated analogues like this compound can provide unique insights into these kinetics.

The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond (the C-D bond is stronger than the C-H bond). This can lead to a "kinetic isotope effect," where reactions involving the breaking of this bond are slower. wikipedia.org While direct binding to a receptor does not typically involve covalent bond breakage, the altered vibrational modes and bond stability of the deuterated ligand can influence the non-covalent interactions that govern receptor binding. This may result in subtle but measurable differences in binding kinetics compared to the non-deuterated compound. nih.govnih.gov

Potential effects of deuteration on binding kinetics could include:

Modified Residence Time: The duration for which the ligand remains bound to the receptor could be prolonged due to the more stable interaction, potentially leading to a longer-lasting signaling effect.

These subtle changes are investigated using sensitive biophysical techniques like surface plasmon resonance or radioligand binding assays, where this compound could be used to compete with a radiolabeled ligand to determine its binding characteristics. wikipedia.orgrevvity.com

| Kinetic Parameter | Description | Potential Impact of Deuteration (in this compound) |

|---|---|---|

| Association Rate Constant (kon) | The rate at which the drug binds to the receptor. | May be slightly altered due to differences in molecular motion and initial interactions. |

| Dissociation Rate Constant (koff) | The rate at which the drug unbinds from the receptor. | May be decreased, potentially leading to a longer residence time on the receptor. |

| Equilibrium Dissociation Constant (Kd) | A measure of binding affinity (koff/kon). A lower Kd indicates higher affinity. | Could be subtly changed, reflecting an overall shift in the binding equilibrium. |

Glucocorticoid signaling is complex, involving both slow genomic and rapid non-genomic pathways that collectively mediate the drug's effects. nih.govresearchgate.net

Genomic Pathway: Involves the GR-ligand complex moving to the nucleus, binding to DNA, and regulating the transcription of target genes. This process can take hours to days and is responsible for the main anti-inflammatory effects. nih.govdrugbank.com

Non-Genomic Pathway: Includes rapid actions initiated at the cell membrane or in the cytoplasm. bohrium.com These effects, which occur within minutes, can involve interactions with signaling kinases and changes in ion transport across membranes. bohrium.comnih.gov

The potential for this compound to have a longer residence time at the glucocorticoid receptor could theoretically influence the dynamics of these pathways. A prolonged activation of the GR could lead to a more sustained period of gene transcription (genomic pathway) or a more durable rapid response (non-genomic pathway). Researchers can investigate these possibilities in cell lines by treating them with deuterated versus non-deuterated methylprednisolone and then measuring downstream markers of pathway activation, such as the expression of specific genes or the phosphorylation of signaling proteins.

Application in Proteomic and Lipidomic Research (e.g., Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC)

Proteomics and lipidomics are large-scale studies of proteins and lipids, respectively, within a biological system. These fields often rely on mass spectrometry to identify and quantify thousands of molecules simultaneously. In this context, this compound is not used in the same way as the labeled amino acids in SILAC, but it plays a complementary and crucial role.

SILAC is a metabolic labeling strategy where cells are grown in media containing "heavy" (e.g., ¹³C- or ¹⁵N-labeled) amino acids. nih.govnih.gov This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated). nih.gov

When studying the effects of methylprednisolone on the proteome or lipidome, this compound is used as a precise analytical tool. Researchers can treat a "light" SILAC-labeled cell culture with methylprednisolone and use the "heavy" culture as a control. To understand how the drug's presence correlates with changes in protein or lipid expression, it is vital to accurately measure the concentration of the drug itself within the experimental system. This compound serves as the ideal internal standard for this quantification via LC-MS/MS, allowing for the creation of precise dose-response curves for changes observed in the proteome or lipidome.

Use in Targeted Delivery System Research (Preclinical, e.g., Nanoparticle Conjugates)

A significant area of pharmaceutical research is the development of targeted delivery systems, such as nanoparticle conjugates, to increase a drug's efficacy at the site of action while minimizing systemic side effects. nih.govnih.gov Methylprednisolone has been incorporated into various nanocarriers, including polymer-based nanoparticles and liposomes, for targeted delivery to inflamed tissues or the injured spinal cord. nih.govresearchgate.netnih.gov

In the preclinical development and evaluation of these delivery systems, this compound is indispensable. Pharmacokinetic studies are performed to determine how the nanoparticle carrier affects the drug's distribution, metabolism, and excretion. By using the deuterated form, researchers can:

Track Release Kinetics: Accurately measure the rate at which methylprednisolone is released from the nanoparticle in vivo. nih.govresearchgate.net

Assess Biodistribution: Quantify the concentration of the delivered drug in target tissues (e.g., an inflamed joint) versus non-target organs. nih.gov

Improve Analytical Specificity: Distinguish the drug released from the nanocarrier from any other sources of the compound, ensuring that the measurements reflect the performance of the delivery system.

For example, in a study testing a new methylprednisolone-nanoparticle conjugate for spinal cord injury, this compound would be the internal standard used in LC-MS analysis of tissue samples to determine if the conjugate successfully increased the local concentration of the drug at the injury site compared to systemic administration. nih.govnih.gov

Future Directions and Emerging Research Avenues for Methylprednisolone D5

Development of Next-Generation Analytical Platforms for Deuterated Steroids

The precise analysis of deuterated steroids like Methylprednisolone-d5 is critical for their application in research. Next-generation analytical platforms are being developed to overcome the challenges associated with quantifying and differentiating isotopically labeled compounds from their endogenous counterparts, especially in complex biological matrices.

Key advancements in this area include the refinement of mass spectrometry (MS) and chromatography techniques. High-resolution mass spectrometry (HRMS), particularly techniques like Orbitrap MS and time-of-flight (TOF) MS, offers the necessary precision to distinguish between deuterated and non-deuterated steroids with high accuracy. Furthermore, tandem MS (MS/MS) methods are crucial for structural elucidation and sensitive quantification.

A significant challenge lies in separating steroid isomers, which often have identical masses. Ion mobility-mass spectrometry (IM-MS) is an emerging technique that adds another dimension of separation based on the ion's size and shape (collision cross-section), allowing for the differentiation of structurally similar steroids. This is particularly important in anti-doping analysis and metabolomics, where precise identification is paramount.

Nanoscale secondary ion mass spectrometry (NanoSIMS) represents a frontier in the spatial analysis of deuterated tracers within biological tissues. NanoSIMS can visualize the distribution of deuterated compounds at a sub-organelle level, providing unprecedented insights into their cellular uptake and localization. Researchers have developed methods to measure deuterated tracers using polyatomic ion species, which allows for multiplexed measurement of other stable isotopes simultaneously.

Moreover, advancements in sample preparation and purification are crucial for enhancing the precision of these analytical techniques. The development of novel solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods helps in reducing matrix effects and improving the recovery of steroids from biological samples like urine and plasma.

| Analytical Platform | Key Advantage for Deuterated Steroids | Emerging Application |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to differentiate isotopes. | Metabolite identification and quantification. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of steroid isomers with identical mass. | Anti-doping and designer drug detection. |

| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Subcellular imaging of tracer distribution. | Pharmacokinetic studies at the tissue level. |

| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | High-precision isotope ratio measurements. | Distinguishing endogenous from exogenous steroids. |

Integration of Multi-Omics Data with Deuterated Tracer Studies in Systems Biology Research

The field of systems biology aims to understand the complex interactions within biological systems from a holistic perspective. Integrating data from various "omics" platforms—such as proteomics (the study of proteins) and metabolomics (the study of metabolites)—with deuterated tracer studies offers a powerful approach to unraveling these complexities. nih.govmdpi.combrjac.com.br

This compound can serve as a stable isotope tracer to map the metabolic fate of methylprednisolone (B1676475) in a biological system. nih.gov By administering the deuterated compound, researchers can track its conversion into various metabolites using mass spectrometry. This provides a dynamic view of metabolic pathways, which is a significant advantage over static concentration measurements. nih.gov

In a multi-omics approach, the data from such tracer studies can be correlated with changes in the proteome and metabolome. mdpi.commdpi.com For instance, treatment with this compound might alter the expression of specific enzymes involved in its metabolism, which would be detected through proteomics. cedars-sinai.edu Simultaneously, metabolomics can reveal broader changes in the metabolic network resulting from the drug's action. researchgate.net

This integrated approach allows researchers to build comprehensive models of how a drug like methylprednisolone affects cellular and physiological processes. brjac.com.br It can help in identifying not only the direct metabolic pathways of the drug but also its downstream effects on other biological networks. mdpi.com Such a systems-level understanding is crucial for elucidating mechanisms of drug action, identifying potential off-target effects, and discovering new biomarkers of drug response.

Computational Modeling and In Silico Predictions for Deuterated Compound Behavior

Computational modeling and in silico (computer-based) prediction are becoming indispensable tools in drug discovery and development for forecasting the behavior of novel compounds, including deuterated ones. semanticscholar.org These approaches can help predict how deuteration will affect the pharmacokinetic and metabolic properties of a molecule, thereby guiding the design of new drug candidates. nih.gov

A key application of in silico modeling is the prediction of a drug's metabolism by enzymes such as the cytochrome P450 (CYP) family. news-medical.net Computational tools can identify the most likely sites on a molecule to be metabolized ("soft spots"). news-medical.net By strategically placing deuterium (B1214612) atoms at these sites, medicinal chemists can slow down metabolism, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov In silico models can help predict the magnitude of the KIE, although experimental validation remains essential. plos.org

Molecular docking simulations can predict how a deuterated compound binds to its target protein and metabolizing enzymes. plos.org These simulations provide insights into whether the structural changes introduced by deuteration affect the compound's biological activity. They can also help anticipate potential "metabolic switching," where blocking one metabolic pathway leads to the drug being metabolized through an alternative route. plos.org

These predictive models, when combined with experimental data, can significantly accelerate the drug development process. They allow for a more rational design of deuterated compounds with improved pharmacokinetic profiles, potentially leading to drugs with better efficacy and safety. nih.govnih.gov

| Computational Approach | Application for Deuterated Compounds | Predicted Outcome |

| Metabolism Prediction Models | Identify metabolic "soft spots". | Guide strategic placement of deuterium. |

| Molecular Docking | Simulate binding to target proteins and enzymes. | Predict changes in biological activity and metabolism. plos.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Forecast the pharmacological effects of deuteration. |

Novel Applications in Preclinical Drug Discovery and Biomarker Research

The deliberate incorporation of deuterium into drug molecules is an increasingly utilized strategy in preclinical drug discovery to enhance their therapeutic properties. nih.govuniupo.it This approach, which has led to FDA-approved drugs like deutetrabenazine, aims to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net this compound exemplifies the type of deuterated compound that is central to this evolving area of research.

In drug discovery, deuteration is employed to:

Improve Metabolic Stability: By replacing hydrogen with deuterium at sites of metabolism, the metabolic rate can be slowed, leading to a longer drug half-life and potentially allowing for less frequent dosing. nih.govnih.gov

Reduce Toxic Metabolites: If a drug is converted into a toxic metabolite, deuteration can slow down this conversion, thereby improving the drug's safety profile. researchgate.net

Enhance Efficacy: By increasing the exposure of the parent drug, deuteration may lead to improved therapeutic effects. researchgate.net

In the context of biomarker research, deuterated compounds like this compound are invaluable as internal standards for the accurate quantification of their non-deuterated counterparts in biological samples. acs.org The use of stable isotope-labeled standards is the gold standard in mass spectrometry-based quantification, as it corrects for sample loss during preparation and variations in instrument response.

Beyond this established role, deuterated steroids are being used in studies to understand the biosynthesis and metabolism of endogenous steroids. capes.gov.brconsensus.app By tracing the fate of labeled compounds, researchers can gain insights into disease-related alterations in steroid pathways, potentially leading to the discovery of new biomarkers for diagnosis and prognosis. nih.gov The development of novel analytical techniques further enhances the ability to detect and quantify these biomarkers with high sensitivity and specificity. nih.gov

Q & A

Basic: How is Methylprednisolone-d5 synthesized and characterized for use as an internal standard in pharmacokinetic studies?

Methodological Answer:

Synthesis typically involves deuteration of specific hydrogen atoms in methylprednisolone, often via catalytic exchange reactions. Characterization requires:

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, methanol/water mobile phase) .

- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS) to verify deuterium incorporation .

- Validation : Compliance with regulatory guidelines (e.g., USP/EP) for traceability, including batch-specific certificates of analysis .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to:

- Selectivity : Use of multiple reaction monitoring (MRM) to distinguish this compound from endogenous corticosteroids .

- Calibration : Isotope dilution assays with matrix-matched calibration curves to correct for ion suppression/enhancement .

- Validation parameters : Accuracy (85–115%), precision (CV <15%), and lower limit of quantification (LLOQ) tailored to expected physiological ranges .

Advanced: How can deuterium isotope effects influence the pharmacokinetic parameters of this compound compared to the non-deuterated form?

Methodological Answer:

Deuterium substitution may alter:

- Metabolic stability : Slower hepatic metabolism due to C-D bond strength, assessed via in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

- Clearance rates : Comparative studies in animal models (e.g., rats) using parallel groups (deuterated vs. non-deuterated) with serial blood sampling .

- Data interpretation : Use mixed-effects modeling to account for inter-subject variability and isotopic differences in AUC and half-life calculations .

Advanced: What statistical approaches are optimal for analyzing data from isotope dilution assays using this compound?

Methodological Answer:

- Linear regression : Weighted least squares (1/x² weighting) for calibration curves to address heteroscedasticity .

- Outlier detection : Leverage Grubbs’ test or Dixon’s Q-test for analytical batch outliers .

- Error propagation : Monte Carlo simulations to quantify uncertainty in pharmacokinetic parameters (e.g., volume of distribution) .

Basic: What are the critical parameters for ensuring the stability of this compound in long-term storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Matrix stability : Evaluate freeze-thaw cycles (≥3 cycles) and short-term room temperature stability (4–24 hours) in plasma/serum .

- Documentation : Include stability data in supplementary materials with degradation kinetics (e.g., Arrhenius plots for accelerated stability testing) .

Advanced: How do researchers address potential interference from endogenous corticosteroids when using this compound in bioanalytical assays?

Methodological Answer:

- Chromatographic separation : Optimize gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to resolve this compound from cortisol/cortisone .

- Immunoaffinity cleanup : Use anti-glucocorticoid antibodies in sample preparation to reduce matrix effects .

- Cross-validation : Compare LC-MS/MS results with immunoassays to confirm specificity .

Advanced: What experimental designs are suitable for assessing the in vivo metabolic pathways of this compound in preclinical models?

Methodological Answer:

- Tracer studies : Administer ¹³C/²H dual-labeled this compound to track metabolic fate via high-resolution mass spectrometry .

- Tissue distribution : Use autoradiography or LC-MS/MS in organ homogenates (e.g., liver, kidney) .

- Ethical compliance : Follow NIH guidelines for animal welfare, including sample size justification and humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.